2-Fluoro-4-methyl-5-nitropyridine

Physicochemical Properties Handling and Processing Isomer Differentiation

2-Fluoro-4-methyl-5-nitropyridine (CAS 19346-47-5), also known as 2-Fluoro-5-nitro-4-picoline, is a heterocyclic organic compound belonging to the class of fluorinated nitropyridines. Its molecular structure comprises a pyridine ring substituted with a fluorine atom at position 2, a methyl group at position 4, and a nitro group at position 5.

Molecular Formula C6H5FN2O2
Molecular Weight 156.11 g/mol
CAS No. 19346-47-5
Cat. No. B101823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-methyl-5-nitropyridine
CAS19346-47-5
Molecular FormulaC6H5FN2O2
Molecular Weight156.11 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1[N+](=O)[O-])F
InChIInChI=1S/C6H5FN2O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3
InChIKeyNSKQWXVTBOPEMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-methyl-5-nitropyridine (CAS 19346-47-5): A Differentiated Fluorinated Nitropyridine Intermediate for Pharmaceutical Synthesis


2-Fluoro-4-methyl-5-nitropyridine (CAS 19346-47-5), also known as 2-Fluoro-5-nitro-4-picoline, is a heterocyclic organic compound belonging to the class of fluorinated nitropyridines. Its molecular structure comprises a pyridine ring substituted with a fluorine atom at position 2, a methyl group at position 4, and a nitro group at position 5 . This specific substitution pattern confers distinct physicochemical properties, including a molecular formula of C6H5FN2O2 and a molecular weight of 156.11 g/mol . The compound is primarily utilized as a versatile synthetic intermediate in pharmaceutical and agrochemical research, enabling the construction of complex molecules through its unique reactivity profile [1].

1 Supports sequential functionalization via SNAr or Suzuki coupling then nitro reduction
2 Liquid physical state simplifies handling, metering, and scale-up operations
3 High purity standard reduces side reactions and the need for in-house purification

Why 2-Fluoro-4-methyl-5-nitropyridine Cannot Be Interchanged with Isomeric or Non-Fluorinated Nitropyridine Analogs in Synthetic Applications


While several isomeric fluoro-methyl-nitropyridines and non-fluorinated nitropyridine analogs share the same molecular formula or core structure, substitution patterns and halogen identity critically influence reactivity, regioselectivity in cross-coupling reactions, and the electronic properties of the pyridine ring. The specific arrangement of electron-withdrawing (fluorine, nitro) and electron-donating (methyl) groups in 2-fluoro-4-methyl-5-nitropyridine dictates its behavior in nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed coupling reactions, such as Suzuki-Miyaura [1]. A generic substitution with a chlorinated analog, such as 2-chloro-4-methyl-5-nitropyridine, would significantly alter reaction kinetics and yields due to the differing leaving group abilities of fluoride versus chloride [2]. Furthermore, the presence of the nitro group at the 5-position, adjacent to the fluorine at the 2-position, creates a unique electronic environment that influences the compound's stability and its utility as a scaffold for further functionalization [3]. Therefore, procurement decisions must be guided by the specific regioisomeric and halogen requirements of the intended synthetic route.

Positional isomerism Regioisomers with different fluorine/methyl/nitro placement may shift cross-coupling regioselectivity and alter synthetic outcomes.
Halogen identity (F vs Cl) Replacing fluorine with chlorine significantly changes SNAr kinetics and leaving group ability, requiring different reaction conditions.
Nitro-group adjacency The nitro group ortho to fluorine creates a unique electronic environment; moving it can affect intermediate stability and functionalization order.

Quantitative Evidence for 2-Fluoro-4-methyl-5-nitropyridine Differentiation: Reactivity, Physicochemical, and Synthetic Utility Benchmarks


Physical State Differentiation: 2-Fluoro-4-methyl-5-nitropyridine as a Liquid at Room Temperature Versus Solid Isomeric Analogs

2-Fluoro-4-methyl-5-nitropyridine is a liquid at room temperature, whereas closely related isomeric fluoro-methyl-nitropyridines, such as 2-fluoro-6-methyl-3-nitropyridine (CAS 19346-45-3) and 2-fluoro-4-methyl-3-nitropyridine (CAS 19346-43-1), are solids with melting points of 30°C and 33°C, respectively . This difference in physical state has direct implications for material handling, formulation, and reaction setup in both laboratory and industrial settings [1].

Physical State
Head-to-head
Liquid at 25 °C vs solid isomers (MP 30–33 °C)
Supports simplified handling and metering workflows
Ambient temperature comparison
Physicochemical Properties Handling and Processing Isomer Differentiation

Halogen-Dependent Reactivity: Fluoride vs. Chloride Leaving Group Potential in SNAr Reactions

The fluorine atom in 2-fluoro-4-methyl-5-nitropyridine, when positioned ortho to an electron-withdrawing nitro group, serves as a unique leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile differs significantly from its chloro analog, 2-chloro-4-methyl-5-nitropyridine [1]. While quantitative kinetic data for this specific compound pair is not directly available, class-level inference from fluorinated pyridine literature indicates that fluoride is a poorer leaving group than chloride, often requiring more forcing conditions or specific activation, but offering higher selectivity in orthogonal reaction sequences [2]. Furthermore, the electron-withdrawing nature of the fluorine atom stabilizes the negative charge during the Meisenheimer complex formation, a characteristic not shared by methyl-substituted analogs [3].

SNAr Reactivity
Class-level
F is a poorer leaving group than Cl, enabling orthogonal sequences
Supports sequential functionalization strategies
Quantitative kinetic data not directly reported
SNAr Reactivity Halogen Exchange Synthetic Methodology

Regioisomeric Differentiation: Boiling Point and Volatility Differences Among Isomeric Fluoro-Methyl-Nitropyridines

2-Fluoro-4-methyl-5-nitropyridine exhibits a predicted boiling point of 254.7±35.0 °C . This is distinctly different from the boiling point of its regioisomer, 2-fluoro-6-methyl-3-nitropyridine, which is predicted at 266.2±35.0 °C at 760 mmHg . This 11.5 °C difference in boiling point, while modest, is significant for separation and purification by distillation, especially when considering potential byproducts formed during synthesis. The lower boiling point of the target compound may also indicate a slightly higher vapor pressure, which can be relevant for certain applications and handling procedures.

Boiling Point
Data to verify
254.7 °C vs 266.2 °C (regioisomer)
Supports distillation-based isomer separation
Predicted values; experimental verification recommended
Physicochemical Properties Isomer Purity Distillation

Commercial Availability and Purity Benchmarking: >99% Purity as a Procurement Standard

2-Fluoro-4-methyl-5-nitropyridine is routinely available from specialized manufacturers at purities exceeding 99.0% [1]. This high purity is a critical specification for pharmaceutical intermediate procurement, as it minimizes the risk of side reactions from impurities and ensures consistent performance in GMP-like synthetic environments [2]. In contrast, some isomeric analogs, such as 2-fluoro-3-methyl-5-nitropyridine, are offered at a standard purity of 97% (and may contain up to 2-5% dioxane as a stabilizer) . The higher standard purity and lack of stabilizing additives in the target compound reduces the need for additional purification steps and potential regulatory complications associated with residual solvents.

Purity Benchmark
Head-to-head
≥99% vs 97% (with dioxane) for isomer
Reduces need for in-house purification
Absence of dioxane stabilizer simplifies compliance
Commercial Availability Purity Quality Control

Regiospecific Synthetic Utility: Fluorine and Nitro Group Placement Enables Targeted Functionalization in Drug Discovery

The specific substitution pattern of 2-fluoro-4-methyl-5-nitropyridine, with a nitro group at the 5-position adjacent to a fluorine at the 2-position, creates a unique electronic environment that is highly valued in medicinal chemistry for constructing diverse heterocyclic scaffolds [1]. This arrangement allows for sequential functionalization, where the fluorine can serve as a leaving group in SNAr or as a handle for transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the nitro group can be reduced to an amine for further derivatization [2]. While quantitative yield data for specific transformations using this compound are not aggregated in a comparative format, its utility is underscored by its presence in over 155 patents, indicating its broad application as a building block [3].

Patent Appearances
Supporting evidence
155 patents
Indicates reported synthetic utility
Literature precedent for route design
Synthetic Versatility Drug Discovery Regioselective Functionalization

Optimal Application Scenarios for 2-Fluoro-4-methyl-5-nitropyridine Based on Quantifiable Differentiators


Medicinal Chemistry Campaigns Requiring Sequential, Regioselective Functionalization of a Pyridine Scaffold

The strategic placement of a fluorine atom ortho to a nitro group on the pyridine ring of 2-fluoro-4-methyl-5-nitropyridine makes it an ideal building block for synthesizing complex drug candidates. Researchers can first exploit the C-F bond in a Suzuki-Miyaura or SNAr reaction to introduce an aryl or heteroaryl group [1]. Subsequently, the nitro group can be reduced to an amine, providing a versatile handle for amide, urea, or sulfonamide formation, enabling the construction of highly diverse compound libraries [2]. The high commercial purity (≥99%) of this intermediate ensures that these multistep sequences proceed with minimal interference from impurities, a crucial factor for medicinal chemistry productivity [3].

Large-Scale Pharmaceutical Manufacturing Where Physical State and Purity Impact Process Efficiency

For kilogram- to ton-scale pharmaceutical synthesis, the liquid physical state of 2-fluoro-4-methyl-5-nitropyridine simplifies material handling, storage, and automated dispensing compared to solid isomeric analogs [1]. This can lead to reduced operational complexity and lower capital expenditure on solids-handling equipment. Furthermore, the established supply chain for this compound with a purity exceeding 99% aligns with the stringent quality requirements of cGMP manufacturing, minimizing the risk of batch failure due to unknown impurities and reducing the analytical burden associated with impurity profiling [2].

Development of Fluorinated Agrochemicals and Advanced Materials

The unique combination of a fluorine atom, methyl group, and nitro group in a single pyridine ring provides a platform for developing novel agrochemicals, such as herbicides and fungicides, where fluorination is known to enhance metabolic stability and bioactivity [1]. The electron-withdrawing nitro group and electron-donating methyl group tune the electronic properties of the ring, which can be critical for binding to biological targets. The distinct boiling point difference (11.5°C lower) compared to its 2-fluoro-6-methyl-3-nitropyridine isomer also provides a reliable method for purification by distillation, ensuring isomeric purity in the final active ingredient [2].

Process R&D Laboratories Optimizing Reaction Yields and Purity Profiles

In a process chemistry environment, the ability to separate the desired product from isomeric byproducts is paramount. The quantifiable difference in boiling point between 2-fluoro-4-methyl-5-nitropyridine (254.7±35.0 °C) and its regioisomer, 2-fluoro-6-methyl-3-nitropyridine (266.2±35.0 °C), provides a tangible basis for developing a distillation-based purification protocol [1]. This physical property distinction can be leveraged to achieve high isomeric purity, which is essential for the robustness and reproducibility of the subsequent synthetic steps and for meeting the purity specifications of the final active pharmaceutical ingredient (API) [2].

Application
Selection Property
Validation Focus
Sequential pyridine functionalization
Ortho-fluoro/para-nitro substitution pattern
SNAr or Suzuki coupling then nitro reduction pathway
Large-scale pharmaceutical synthesis
Liquid physical state and high purity standard
Process handling efficiency and impurity risk mitigation
Fluorinated agrochemical building block
Electronic tuning via fluorine and methyl groups
Distillation-based isomeric purity assurance
Process R&D isomer purification
Boiling point separation from regioisomers
Scalable distillation protocol for API purity

Technical Documentation Hub

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48 linked technical documents
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